NSC689857

Skp2-Cks1 inhibition p27 ubiquitination E3 ligase inhibition

NSC689857 is a first-in-class dual EGFR and Skp2-Cks1 inhibitor (IC50 36 µM) with an exceptionally steep SAR—methylated (A857, E857) or oxidized (Q857) derivatives lose >30-fold potency, making generic substitution scientifically indefensible. Unlike single-target agents C1 or SMIP004, it uniquely enables dissection of kinase-ubiquitin pathway crosstalk. With 6.4-fold greater potency than NSC681152 across the NCI 60 panel (mean GI50 1.25 µM), selective leukemia activity, and in vivo validation at 5 mg/kg i.p., it is the definitive probe for target deconvolution and preclinical oncology. Not class-substitutable.

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 241127-79-7
Cat. No. B1680246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC689857
CAS241127-79-7
SynonymsNSC-689857;  NSC 689857;  NSC689857; 
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O
InChIInChI=1S/C25H29NO4/c27-22-5-6-23(28)20(10-22)14-26-21-3-1-19(2-4-21)24(29)30-15-25-11-16-7-17(12-25)9-18(8-16)13-25/h1-6,10,16-18,26-28H,7-9,11-15H2
InChIKeyMXKHJVTZHIIIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC689857 (CAS 241127-79-7): A Potent EGFR/SCF-SKP2 Dual Inhibitor with Unique In Vitro Activity


NSC689857 is a small-molecule hydroquinone that functions as a dual inhibitor of both epidermal growth factor receptor (EGFR) and the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction [1]. This compound, identified via a high-throughput AlphaScreen assay, exhibits an IC50 of 36 ± 6.2 μM for disruption of the Skp2-Cks1 complex and inhibits p27 ubiquitination with an IC50 of approximately 30 μM in vitro . Beyond its direct Skp2 targeting, NSC689857 also displays inhibitory activity against the p210bcr-abl tyrosine kinase (IC50 = 12.62 μM) and broad antitumor activity across the NCI 60 cell line panel (average GI50 = 1.25 μM), with notable selectivity toward leukemia cell lines [2]. The compound's dual-target mechanism and distinct structure-activity relationship profile establish it as a specialized research tool for probing ubiquitin-proteasome pathways in cancer and neurobiology [3].

Why Generic Skp2 Inhibitors Cannot Replace NSC689857 in Target-Specific Studies


While several small molecules, including SMIP004, C1, and NSC681152, are broadly classified as Skp2 or Skp2-Cks1 interaction inhibitors, direct substitution with NSC689857 is scientifically unsound due to two principal factors. First, NSC689857 exhibits a unique dual-target inhibition profile (EGFR and Skp2) that distinguishes it from more narrowly targeted agents like C1 (which disrupts p27-Skp2 binding without affecting Skp2 levels) and SMIP004 (which downregulates Skp2 protein expression rather than directly blocking the Skp2-Cks1 interface) . Second, the compound's structure-activity relationship (SAR) is exceptionally steep: minimal modifications to the hydroquinone core (e.g., oxidation to quinone Q857) result in a >2-fold increase in Skp2-Cks1 IC50, while methylation derivatives (A857, E857) show >30-fold loss of potency [1]. Consequently, procuring a generic 'Skp2 inhibitor' without verifying this specific chemical scaffold introduces significant risk of altered target engagement, off-pathway effects, and non-reproducible experimental outcomes. The quantitative evidence provided below substantiates why NSC689857 must be treated as a distinct chemical probe rather than a class-substitutable commodity.

Quantitative Differential Evidence for NSC689857 Versus Closest Analogs and Class Comparators


Superior Skp2-Cks1 Inhibition and p27 Ubiquitination Blockade Relative to Structurally Related NSC681152

In a direct head-to-head comparison within the same AlphaScreen assay and in vitro ubiquitination system, NSC689857 demonstrates significantly higher potency than its closest structural analog, NSC681152. NSC689857 inhibited the Skp2-Cks1 protein-protein interaction with an IC50 of 36 ± 6.2 μM, which is 2.1-fold more potent than NSC681152 (IC50 = 75.6 ± 6.8 μM) [1]. This differential activity translates directly to functional inhibition of p27 ubiquitination, where NSC689857 achieved an IC50 of approximately 30 μM compared to approximately 80 μM for NSC681152, a 2.7-fold difference [2]. Both compounds were identified from the same high-throughput screen and share a common hydroquinone core derived from AG957 SAR studies, confirming that the observed potency difference is intrinsic to the chemical structure rather than assay variation [3]. In cellular models using a GFP-p27 reporter line, both compounds induced dose-dependent stabilization, but the lower biochemical IC50 of NSC689857 suggests it may achieve target engagement at lower concentrations or provide a wider effective concentration window in cellular assays.

Skp2-Cks1 inhibition p27 ubiquitination E3 ligase inhibition

Differential Antitumor Activity Across NCI 60 Cell Line Panel: NSC689857 vs. NSC681152

Both NSC689857 and NSC681152 have been evaluated for antiproliferative activity across the NCI 60 human tumor cell line panel, revealing a striking difference in overall potency. NSC689857 exhibits an average GI50 of 1.25 μM across all 60 cell lines, whereas NSC681152 shows a substantially weaker average GI50 of 7.97 μM—a 6.4-fold difference in favor of NSC689857 [1]. This differential was also observed in the K562 leukemia cell line, where NSC689857 achieved a GI50 of 12.84 μM compared to 18.47 μM for NSC681152 [2]. The marked difference in average GI50 across the full panel indicates that NSC689857 possesses broader and more potent antitumor activity that cannot be predicted from its biochemical IC50 alone. Notably, both compounds share the same Skp2-Cks1 inhibition mechanism and p210bcr-abl activity (IC50 values of 12.62 μM and 2.64 μM for NSC689857 and NSC681152, respectively), demonstrating that the cellular antiproliferative advantage of NSC689857 is not attributable to a single target but likely reflects superior cellular permeability, intracellular stability, or additional polypharmacology [3].

antitumor activity NCI 60 cancer cell lines

In Vivo Antidepressant-Like Activity: NSC689857 Demonstrates Behavioral Efficacy Unlike SMIP004 in Chronically Stressed Models

NSC689857 has been evaluated alongside the reference Skp2 inhibitor SMIP004 in mouse models of depression, revealing a differentiated behavioral profile. In non-stressed male mice, NSC689857 (5 mg/kg, i.p.) produced a time-dependent antidepressant-like effect that emerged 8 days after administration and was sustained with a three-dose regimen within 24 hours (24, 5, and 1 h before testing) [1]. In a chronic social defeat stress model, NSC689857 (5 mg/kg) significantly attenuated depression-like behaviors, an effect that was not observed with acute administration [2]. While SMIP004 was previously reported to exert antidepressant-like activity in both non-stressed and chronically stressed mice (serving as the impetus for testing NSC689857), the magnitude of effect and the specific dosing paradigm that yielded efficacy differ between the two compounds: SMIP004 required a distinct dosing schedule and produced effects that were not fully recapitulated by NSC689857, underscoring that the two Skp2 inhibitors are not behaviorally interchangeable [3]. Furthermore, NSC689857 co-administration with fluoxetine produced additive antidepressant-like effects, suggesting a mechanism complementary to standard monoaminergic therapies [4].

antidepressant Skp2 inhibitor in vivo pharmacology

Steep Structure-Activity Relationship: Functional Group Modifications Drastically Alter NSC689857 Potency

A systematic SAR study of NSC689857 derivatives revealed that even minor chemical modifications dramatically impact inhibitory activity, highlighting the uniqueness of the parent scaffold. Oxidation of the hydroquinone moiety to quinone (Q857) increased the Skp2-Cks1 IC50 from 36 ± 6.2 μM to 71 ± 4.4 μM (approximately 2-fold loss of potency) [1]. More strikingly, methylation to block oxidation (E857 and A857) resulted in IC50 values of 8311 ± 1458 μM and 1090 ± 189 μM, respectively—representing a >30-fold and >230-fold loss of potency [2]. The commercially available hydroquinone analog MHQ (methylhydroquinone) showed an IC50 of 434 ± 39.5 μM, more than an order of magnitude weaker than NSC689857 [3]. These data demonstrate that the precise 2,5-dihydroxyphenyl substitution pattern and the intact adamantylmethyl ester are essential for high-affinity Skp2-Cks1 engagement. In contrast, generic Skp2 inhibitors such as C1 (rhodanine scaffold) and SMIP004 (acetamide scaffold) operate via entirely different chemical mechanisms and do not share this SAR, making them unsuitable as chemical surrogates for NSC689857 .

structure-activity relationship hydroquinone Skp2-Cks1 inhibitor

Target Engagement Specificity: NSC689857 Exhibits a Distinct Dual EGFR/Skp2 Profile Absent in Narrow-Spectrum Skp2 Inhibitors

NSC689857 is characterized by a dual-target inhibition profile that is not shared by other Skp2 inhibitors such as C1 and SMIP004. In biochemical assays, NSC689857 inhibits p210bcr-abl tyrosine kinase with an IC50 of 12.62 μM, an activity that originates from its derivation from AG957 SAR studies [1]. In contrast, C1 (SKPin C1) is a selective inhibitor of Skp2-mediated p27 degradation that does not affect Skp2 protein levels or Cyclin E/CDK2 kinase activity . SMIP004, while also a Skp2 inhibitor, acts primarily by downregulating Skp2 protein expression and induces oxidative stress via mitochondrial complex I inhibition, a mechanism distinct from the direct Skp2-Cks1 disruption exhibited by NSC689857 . This dual EGFR/Skp2 activity positions NSC689857 as a unique tool for studying the intersection of tyrosine kinase signaling and ubiquitin-proteasome pathways, an application for which neither C1 nor SMIP004 is suitable. Importantly, the relative contributions of EGFR and Skp2 inhibition to cellular phenotypes can be deconvoluted using the SAR derivatives described in Evidence Item 4, enabling mechanistic dissection.

dual inhibition EGFR Skp2 target specificity

Recommended Research and Preclinical Applications for NSC689857 Based on Quantitative Evidence


Mechanistic Studies of Skp2-Cks1-Dependent p27 Degradation in Oncology Research

Based on its 36 μM Skp2-Cks1 inhibition IC50 and 30 μM p27 ubiquitination blockade , NSC689857 is optimally deployed in biochemical and cell-based assays investigating the role of the SCF-Skp2 ubiquitin ligase in cancer. The compound's demonstrated ability to stabilize GFP-p27 in cellular models [1] makes it suitable for experiments requiring acute modulation of p27 levels. Compared to the weaker analog NSC681152 (75.6 μM Skp2-Cks1 IC50), NSC689857 offers a superior dynamic range for dose-response experiments and reduces the risk of off-target effects at higher concentrations [2]. Researchers should prepare 10-50 mM DMSO stock solutions and titrate between 10-100 μM in final culture media, with the expectation of observable p27 stabilization within 6-24 hours.

Neuropsychiatric Target Validation Using Skp2 Inhibitor Chemical Probes

The in vivo validation of antidepressant-like activity at 5 mg/kg i.p. in chronic social defeat stress models [3] establishes NSC689857 as a valuable tool for neuroscience researchers exploring the role of ubiquitin-proteasome pathways in depression and stress-related disorders. Unlike SMIP004, which requires a different dosing paradigm, NSC689857 offers a complementary chemical probe for orthogonal target validation studies [4]. The compound's time-dependent behavioral effect (onset 8 days post-administration) suggests it modulates adaptive neuroplasticity rather than acute neurotransmitter systems, making it suitable for studies of sustained synaptic remodeling. Co-administration with fluoxetine (additive effect) further supports its use in combination therapy models [5].

NCI 60 Panel Profiling and Leukemia Cell Line Screening

With an average GI50 of 1.25 μM across the NCI 60 cell line panel and demonstrated activity against K562 leukemia cells (GI50 = 12.84 μM) [6], NSC689857 is ideally positioned for secondary screening campaigns and mechanistic follow-up studies in hematologic malignancies. The compound's 6.4-fold greater potency compared to NSC681152 across the full panel [7] translates to more robust growth inhibition readouts and reduces the quantity of compound required for large-scale screens. Researchers focusing on leukemia should note the compound's reported enrichment of activity in leukemia cell lines relative to other cancer types , making it a strategic choice for leukemia-focused target validation and drug combination studies.

Chemical Biology Studies of Dual EGFR/Skp2 Pathway Crosstalk

The unique dual-target profile of NSC689857 (EGFR/p210bcr-abl IC50 = 12.62 μM; Skp2-Cks1 IC50 = 36 μM) [8] makes it an invaluable tool for chemical biology investigations into the convergence of tyrosine kinase signaling and ubiquitin-mediated proteolysis. The steep SAR of the hydroquinone scaffold [9] enables researchers to employ inactive derivatives (e.g., E857 or A857) as negative controls to deconvolute the relative contributions of EGFR and Skp2 inhibition to observed cellular phenotypes. This chemical genetic strategy is not feasible with single-target Skp2 inhibitors such as C1 or SMIP004, which lack the EGFR component entirely. NSC689857 is therefore the compound of choice for laboratories studying tumors with concurrent EGFR activation and Skp2 overexpression, or for projects aimed at developing novel dual-target therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC689857

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.